molecular formula C6H10BrNO B2941854 3-Bromo-1-ethylpyrrolidin-2-one CAS No. 110027-12-8

3-Bromo-1-ethylpyrrolidin-2-one

Cat. No.: B2941854
CAS No.: 110027-12-8
M. Wt: 192.056
InChI Key: QMRGQOUTQLPNCD-UHFFFAOYSA-N
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Description

3-Bromo-1-ethylpyrrolidin-2-one is a chemical compound with the molecular formula C6H10BrNO and a molecular weight of 192.06 g/mol . It is a derivative of pyrrolidinone, featuring a bromine atom at the third position and an ethyl group at the first position of the pyrrolidinone ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-ethylpyrrolidin-2-one typically involves the bromination of 1-ethylpyrrolidin-2-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature . The reaction conditions must be carefully controlled to avoid over-bromination and to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and higher throughput .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-ethylpyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyrrolidinones, N-oxides, and reduced derivatives, which can be further utilized in various synthetic applications .

Scientific Research Applications

3-Bromo-1-ethylpyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-1-ethylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carbonyl group in the pyrrolidinone ring play crucial roles in its binding affinity and reactivity. The compound can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Iodo-1-ethylpyrrolidin-2-one
  • 3-Chloro-1-ethylpyrrolidin-2-one
  • 1-Ethyl-2-pyrrolidinone

Uniqueness

Compared to its analogs, 3-Bromo-1-ethylpyrrolidin-2-one exhibits unique reactivity due to the presence of the bromine atom, which is a good leaving group in substitution reactions. This makes it a versatile intermediate in organic synthesis. Additionally, the ethyl group at the first position enhances its lipophilicity, potentially improving its bioavailability in medicinal applications .

Properties

IUPAC Name

3-bromo-1-ethylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrNO/c1-2-8-4-3-5(7)6(8)9/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRGQOUTQLPNCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(C1=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110027-12-8
Record name 3-bromo-1-ethylpyrrolidin-2-one
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